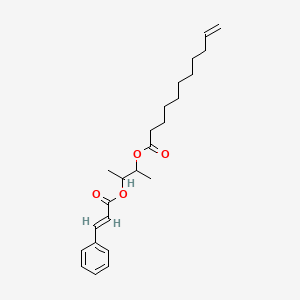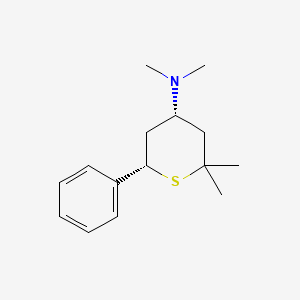
(2-Methoxycyclohexane-1-tellurinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxycyclohexane-1-tellurinyl)benzene is an organotellurium compound that features a tellurium atom bonded to a benzene ring and a methoxy-substituted cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxycyclohexane-1-tellurinyl)benzene typically involves the reaction of tellurium-containing reagents with appropriate organic substrates. One common method is the reaction of tellurium tetrachloride with a methoxy-substituted cyclohexane derivative in the presence of a benzene ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxycyclohexane-1-tellurinyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group or the tellurium atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tellurium dioxide derivatives, while reduction may produce tellurium-containing hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(2-Methoxycyclohexane-1-tellurinyl)benzene has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Methoxycyclohexane-1-tellurinyl)benzene involves its interaction with molecular targets and pathways in biological systems. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This can lead to the inhibition of enzymes, alteration of cellular signaling pathways, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methoxycyclohexane-1-seleninyl)benzene: Similar structure but contains selenium instead of tellurium.
(2-Methoxycyclohexane-1-sulfinyl)benzene: Contains sulfur instead of tellurium.
(2-Methoxycyclohexane-1-phosphinyl)benzene: Contains phosphorus instead of tellurium.
Uniqueness
(2-Methoxycyclohexane-1-tellurinyl)benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity compared to its sulfur, selenium, and phosphorus analogs. Tellurium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
82486-30-4 |
|---|---|
Molekularformel |
C13H18O2Te |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
(2-methoxycyclohexyl)tellurinylbenzene |
InChI |
InChI=1S/C13H18O2Te/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-4,7-8,12-13H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
GYSQCJHJLVGXLY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCCC1[Te](=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


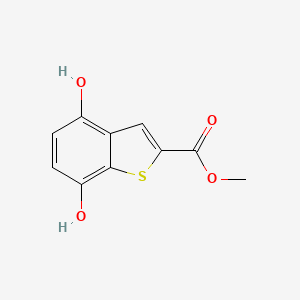
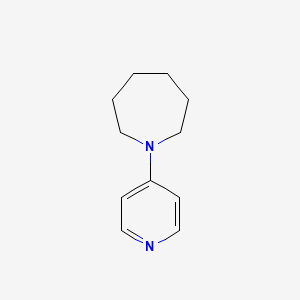
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
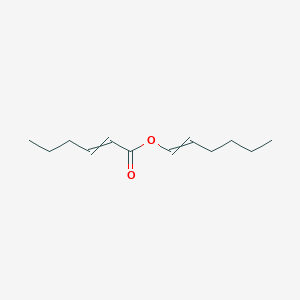
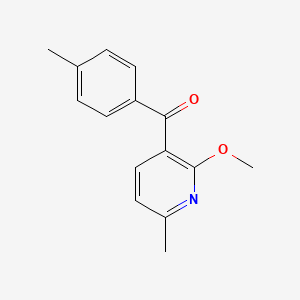

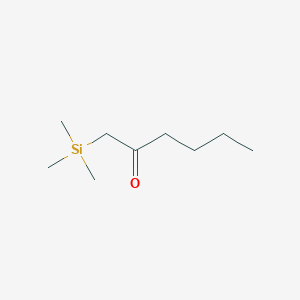
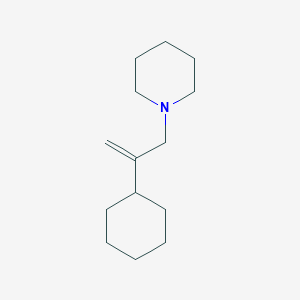
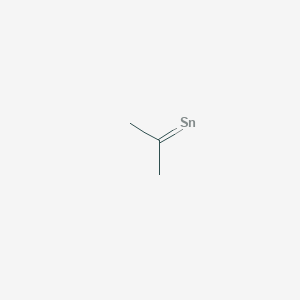
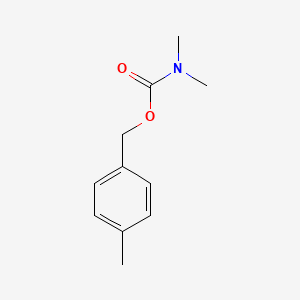
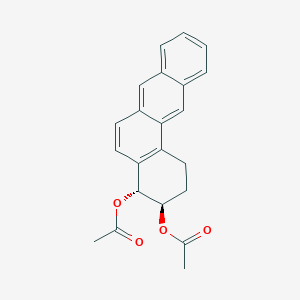
![3-Chloro-4-[2-methyl-4-(propan-2-yl)phenoxy]aniline](/img/structure/B14418904.png)
